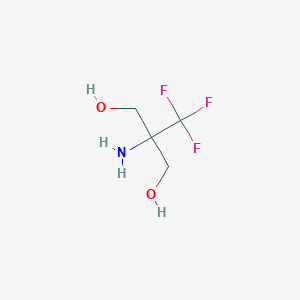

2-Amino-2-(trifluoromethyl)propane-1,3-diol

Description

BenchChem offers high-quality 2-Amino-2-(trifluoromethyl)propane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(trifluoromethyl)propane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H8F3NO2 |

|---|---|

Molecular Weight |

159.11 g/mol |

IUPAC Name |

2-amino-2-(trifluoromethyl)propane-1,3-diol |

InChI |

InChI=1S/C4H8F3NO2/c5-4(6,7)3(8,1-9)2-10/h9-10H,1-2,8H2 |

InChI Key |

XULJFPLUCAEYLN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)(C(F)(F)F)N)O |

Origin of Product |

United States |

Foundational & Exploratory

A Guide to 2-Amino-2-(trifluoromethyl)propane-1,3-diol: A Strategic Building Block in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, thereby improving a molecule's overall drug-like profile. This guide provides an in-depth technical overview of 2-Amino-2-(trifluoromethyl)propane-1,3-diol, a specialized chiral building block that combines the influential CF3 group with the versatile 2-aminopropane-1,3-diol scaffold. We will explore its synthesis, physicochemical properties, and strategic applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its value in constructing novel therapeutic agents.

Introduction: The Strategic Fusion of Fluorine and a Privileged Scaffold

The 2-aminopropane-1,3-diol framework is a well-established "privileged scaffold" in medicinal chemistry. Its structural motif is found in a range of bioactive molecules, most notably in the immunosuppressant drug Fingolimod (FTY720), which underscores the scaffold's compatibility with biological systems. The primary amine provides a key site for interaction or further modification, while the two hydroxyl groups offer handles for derivatization, enhancing solubility or enabling covalent linkage to other molecular fragments.

The true innovation of 2-Amino-2-(trifluoromethyl)propane-1,3-diol lies in the replacement of a methyl group with a trifluoromethyl (CF3) group at the C2 position. This substitution is far from trivial and imparts a unique set of properties that medicinal chemists can leverage:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic oxidation by enzymes like cytochrome P450. This can significantly increase a drug's half-life and bioavailability.

-

Increased Lipophilicity: The CF3 group is highly lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier.

-

Modulation of Basicity: As a potent electron-withdrawing group, the CF3 moiety significantly reduces the basicity (pKa) of the adjacent primary amine. This can prevent unwanted protonation at physiological pH, altering receptor binding interactions and pharmacokinetic profiles.

-

Bioisosteric Replacement: The CF3 group can act as a bioisostere for other groups like methyl, ethyl, or even chlorine, allowing for fine-tuning of steric and electronic properties to optimize drug-target interactions.

By wedding the robust 2-aminopropane-1,3-diol scaffold with the powerful CF3 group, 2-Amino-2-(trifluoromethyl)propane-1,3-diol emerges as a high-value building block for creating novel, stable, and potent therapeutic candidates.

Physicochemical Properties: A Quantitative Look

The impact of trifluoromethylation is clearly evident when comparing the properties of the title compound with its non-fluorinated analog, 2-amino-2-methylpropane-1,3-diol.

| Property | 2-Amino-2-(trifluoromethyl)propane-1,3-diol | 2-Amino-2-methylpropane-1,3-diol | Rationale for Change |

| Molecular Formula | C4H8F3NO2 | C4H11NO2 | Replacement of 3 H atoms with 3 F atoms. |

| Molecular Weight | 159.11 g/mol | 105.14 g/mol |

A Technical Guide to 2-Amino-2-(trifluoromethyl)propane-1,3-diol: A Chiral Building Block in Modern Synthesis

Abstract

The strategic incorporation of trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This is due to the profound impact of the trifluoromethyl moiety on a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[2] This guide provides an in-depth technical exploration of 2-Amino-2-(trifluoromethyl)propane-1,3-diol, a chiral building block of significant interest. We will delve into its synthesis, resolution, and its versatile applications in asymmetric synthesis, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Trifluoromethylated Chiral Building Blocks

The synthesis of enantiomerically pure compounds is a critical objective in the pharmaceutical and agrochemical industries, as the biological activity of a molecule is often dictated by its stereochemistry.[4] Chiral building blocks, which are enantiomerically pure compounds that can be incorporated into a larger molecule, are indispensable tools in asymmetric synthesis.[5] Among these, trifluoromethylated chiral building blocks have garnered substantial attention. The trifluoromethyl group (CF3) can dramatically alter a molecule's properties, often leading to enhanced efficacy and a more favorable pharmacokinetic profile.[2]

2-Amino-2-(trifluoromethyl)propane-1,3-diol stands out as a particularly valuable building block due to its unique combination of a chiral quaternary carbon center, a trifluoromethyl group, and two hydroxyl groups. This trifecta of functional groups provides a versatile platform for the synthesis of complex and biologically active molecules.

Synthesis and Chiral Resolution

The synthesis of 2-Amino-2-(trifluoromethyl)propane-1,3-diol presents a unique set of challenges due to the presence of the electron-withdrawing trifluoromethyl group and the quaternary stereocenter. Several synthetic strategies have been developed to address these challenges.

A common approach involves the nucleophilic trifluoromethylation of a suitable precursor. For instance, the addition of a trifluoromethyl nucleophile to a serine-derived aldehyde or ketone can be a viable route. Subsequent manipulation of the functional groups can then lead to the desired aminodiol.

Representative Synthetic Pathway:

Caption: A generalized synthetic workflow for 2-Amino-2-(trifluoromethyl)propane-1,3-diol.

Once the racemic mixture of 2-Amino-2-(trifluoromethyl)propane-1,3-diol is obtained, chiral resolution is necessary to isolate the individual enantiomers. This can be achieved through several methods:

-

Diastereomeric Salt Formation: Reaction with a chiral acid, such as tartaric acid or mandelic acid, forms diastereomeric salts that can be separated by fractional crystallization.

-

Enzymatic Resolution: Specific enzymes can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.

-

Chiral Chromatography: Chiral stationary phases in high-performance liquid chromatography (HPLC) can effectively separate the enantiomers.[6]

Applications in Asymmetric Synthesis

The true value of 2-Amino-2-(trifluoromethyl)propane-1,3-diol lies in its application as a versatile chiral building block. The presence of the amino and diol functionalities allows for a wide range of chemical transformations, enabling the construction of complex chiral molecules.

As a Chiral Auxiliary

The amino and hydroxyl groups can be used to form chiral auxiliaries, which control the stereochemical outcome of a reaction and can be subsequently removed. For example, the formation of an oxazolidine or an oxazoline derivative can direct the stereoselective addition of a nucleophile to a prochiral center.

Synthesis of Chiral Ligands

The diol functionality can be readily converted into a variety of chiral ligands for asymmetric catalysis. For instance, phosphinite or phosphoramidite ligands can be synthesized and employed in transition-metal-catalyzed reactions, such as asymmetric hydrogenation or allylic alkylation.

Incorporation into Bioactive Molecules

The trifluoromethylated aminodiol scaffold can be directly incorporated into the structure of a target molecule, imparting both chirality and the beneficial properties of the trifluoromethyl group. This is particularly relevant in the design of novel pharmaceuticals.

Example Application: Synthesis of a Chiral α-Trifluoromethyl Amine

Chiral α-trifluoromethyl amines are important structural motifs in many pharmaceuticals.[7][8] 2-Amino-2-(trifluoromethyl)propane-1,3-diol can serve as a precursor for the synthesis of these valuable compounds.

Experimental Protocol: Synthesis of a Protected α-Trifluoromethyl Amine

-

Protection of the Diol: To a solution of (S)-2-Amino-2-(trifluoromethyl)propane-1,3-diol in anhydrous dichloromethane, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Stir the mixture at room temperature for 4 hours.

-

Boc Protection of the Amine: Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate and triethylamine. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Role in Medicinal Chemistry and Drug Design

The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles.[2][3] The trifluoromethyl group can improve metabolic stability by blocking sites of oxidation and can increase lipophilicity, which can enhance cell membrane permeability.[2] Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, potentially improving binding interactions with biological targets.

The 2-amino-1,3-diol structural motif is also found in a number of biologically active compounds, including the immunosuppressive drug Fingolimod (FTY720).[9][10] Therefore, 2-Amino-2-(trifluoromethyl)propane-1,3-diol represents an attractive starting material for the synthesis of novel drug candidates with potentially improved properties.

Structural Comparison of Fingolimod and a Trifluoromethylated Analog

| Compound | Structure | Key Features |

| Fingolimod | 2-amino-1,3-propanediol core, long alkyl chain | |

| Hypothetical Trifluoromethylated Analog | A similar structure with a CF3 group at the 2-position | Introduction of a trifluoromethyl group could enhance metabolic stability and alter binding affinity. |

Future Perspectives

The development of efficient and stereoselective methods for the synthesis and application of trifluoromethylated chiral building blocks remains an active area of research. Future work in this field will likely focus on:

-

The development of more efficient and scalable synthetic routes to 2-Amino-2-(trifluoromethyl)propane-1,3-diol.

-

The exploration of new applications of this building block in asymmetric catalysis and the synthesis of complex natural products.

-

The design and synthesis of novel drug candidates based on the 2-Amino-2-(trifluoromethyl)propane-1,3-diol scaffold.

The continued exploration of this versatile chiral building block will undoubtedly lead to the discovery of new and improved synthetic methodologies and the development of novel molecules with important applications in medicine and materials science.

References

- Chen, W., Chen, W., Yang, Q., & Peng, Y. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers.

- Chiral Building Blocks. Fluorochem.

- Chachignon, H., Kondrashov, E. V., & Cahard, D. (2017). Asymmetric construction of chiral carbon centers featuring the SCF3 motif: direct trifluoromethylthiolation versus building block approach. Fluorine Notes, 113, 5-6.

- Chen, W., et al. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers.

- Doi, M., et al. (n.d.).

- García-García, P., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters.

- Hoffmann, C. V., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.

- Iminium-Catalyzed Asymmetric Synthesis of Trifluoromethylated Amines. (2012). Brandeis ScholarWorks.

- Iminium-Catalyzed Asymmetric Synthesis of Trifluoromethyl

- Kiuras, G., et al. (2021).

- Li, Y., et al. (2013).

- Liu, Y., et al. (2016). Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition.

- Nishi, T., et al. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. PubMed.

- Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. (2016).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Two Chiral Building Blocks for the Stereocontrolled Synthesis of Anti- and Syn-1, 3-Diols. (2001). Chinese Chemical Letters.

- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506.

- β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric c

- Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain. (2004).

- Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. (n.d.).

- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom

- 2-Amino-1,3-propanediol synthesis. (n.d.). ChemicalBook.

- The Many Roles for Fluorine in Medicinal Chemistry. (n.d.).

Sources

- 1. β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chiraltech.com [chiraltech.com]

- 7. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Impact of the Trifluoromethyl Group on Amino Diol Bioactivity

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group into bioactive scaffolds represents a cornerstone of modern medicinal chemistry. Its profound influence on a molecule's physicochemical properties—including lipophilicity, metabolic stability, and basicity—provides a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles. This guide offers an in-depth exploration of the multifaceted impact of the CF₃ group, specifically within the context of amino diol-containing molecules. By dissecting the fundamental chemical principles and translating them into practical biological outcomes, this document serves as a technical resource for drug development professionals seeking to harness the full potential of this unique functional group. We will delve into the causality behind its effects, provide validated experimental protocols for assessing its impact, and examine a real-world case study to contextualize its application.

The Trifluoromethyl Group: A Privileged Moiety in Drug Design

The amino diol framework is a common structural feature in a variety of biologically active compounds. The precise orientation of its hydroxyl and amino functionalities often dictates crucial interactions with biological targets. However, parent molecules frequently suffer from suboptimal properties, such as rapid metabolic degradation or poor membrane permeability. The introduction of a trifluoromethyl group is a well-established strategy to address these liabilities.[1][2][3]

The CF₃ group is often considered a bioisostere of a methyl group, but its properties are drastically different.[2] Its defining characteristics stem from the high electronegativity of the three fluorine atoms and the exceptional strength of the carbon-fluorine (C-F) bond.[4][5] These features bestow upon the molecule a unique combination of steric and electronic properties that can be leveraged to refine a drug candidate's profile.[4][6][7]

Fundamental Physicochemical Consequences of Trifluoromethylation

The introduction of a CF₃ group instigates a cascade of changes in a molecule's intrinsic properties. Understanding these shifts is paramount to predicting the resultant effect on bioactivity.

Enhancement of Metabolic Stability: The "Metabolic Shield"

One of the most valuable attributes of the CF₃ group is its ability to block metabolic oxidation.[2][8] The C-F bond possesses a high dissociation energy (approximately 485 kJ/mol) compared to a C-H bond (~414 kJ/mol), making it exceptionally resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[4][5]

When a CF₃ group replaces a metabolically labile methyl or methylene group, it acts as a "metabolic shield," preventing hydroxylation at that site.[8] This blockage of a primary metabolic pathway can dramatically reduce the rate of clearance, leading to a longer biological half-life and improved oral bioavailability.[5][8]

Caption: Metabolic shielding effect of the trifluoromethyl group.

Modulation of Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While fluorine is highly electronegative, the collective effect of three fluorine atoms in a CF₃ group typically increases a molecule's lipophilicity.[4][5][9] This is attributed to the hydrophobic surface area created by the fluorine atoms. The Hansch π value, a measure of a substituent's contribution to lipophilicity, is +0.88 for the CF₃ group.[4]

This enhancement in lipophilicity can improve membrane permeability and facilitate transport across biological barriers like the blood-brain barrier.[4][5] However, the relationship is not always straightforward; the position of the CF₃ group relative to polar functional groups, like the hydroxyls in an amino diol, can significantly influence the overall LogP.[10]

| Compound Structure | Analog A (-CH₃) LogP | Analog B (-CF₃) LogP | Change (ΔLogP) | Rationale for Change |

| Simple Aliphatic Amine | 1.2 | 2.1 | +0.9 | Increased hydrophobic surface area of the CF₃ group.[4][11] |

| Aromatic Compound | 2.5 | 3.1 | +0.6 | CF₃ group enhances overall lipophilicity of the ring system.[11] |

| Amino Alcohol | 0.8 | 1.5 | +0.7 | Trifluorination enhances lipophilicity despite the presence of polar groups.[10] |

Table 1: Representative changes in LogP upon -CH₃ to -CF₃ substitution. Values are illustrative.

Electronic Effects and pKa Depression

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine.[2][4] When placed near a basic nitrogen atom, such as the amino group in an amino diol, the CF₃ group significantly reduces the electron density on the nitrogen. This inductive effect lowers the amine's basicity, resulting in a substantial decrease in its pKa.[2][12]

This pKa depression has profound biological consequences. A lower pKa means the amine will be less protonated at physiological pH (7.4). This can alter the strength of ionic interactions with acidic residues in a target protein's binding pocket, potentially affecting binding affinity and selectivity.[13] Furthermore, reducing the positive charge can decrease unwanted interactions with off-targets and improve cell permeability.

Impact on Bioactivity and Pharmacological Profile

The physicochemical modifications induced by the CF₃ group translate directly into altered biological activity and pharmacokinetic behavior.

-

Binding Affinity: The introduction of a CF₃ group can enhance binding affinity through several mechanisms. Its lipophilicity can promote favorable hydrophobic interactions within a binding pocket.[14] While the reduction in basicity weakens ionic bonds, the CF₃ group can form unique non-covalent interactions, such as orthogonal multipolar C-F···C=O interactions, that contribute to binding energy. A statistical analysis of compound pairs showed that while -CH₃/-CF₃ substitution does not improve bioactivity on average, a significant fraction (9.19%) of substitutions can increase activity by at least an order of magnitude.[14][15][16]

-

Selectivity: By altering the electronic and steric profile of a ligand, trifluoromethylation can fine-tune its fit within the intended target's binding site relative to off-targets, thereby improving selectivity.[4][5]

-

Pharmacokinetics: The combined effects of increased metabolic stability and modulated lipophilicity directly enhance the pharmacokinetic profile.[4][5] Increased stability leads to a longer half-life and lower clearance, while optimized lipophilicity improves absorption and distribution.[3][5][8]

Key Experimental Protocols

To quantitatively assess the impact of trifluoromethylation, standardized, robust in vitro assays are essential. These protocols form a self-validating system to guide medicinal chemistry efforts.

Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes

This assay is the gold standard for evaluating a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[17]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a trifluoromethylated amino diol compared to its non-fluorinated analog.[8][18]

Methodology:

-

Preparation:

-

Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[19][20]

-

Prepare a 1 µM working solution of the test compound in the same buffer.[19]

-

Prepare a solution of the NADPH regenerating system (cofactor for CYP enzymes).[20]

-

-

Incubation:

-

Time Course Sampling:

-

Analysis:

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of remaining compound versus time.

-

The slope of the line gives the rate constant (k). The half-life is calculated as t½ = 0.693/k.

-

Intrinsic clearance (Clint) is calculated from the half-life and incubation parameters. A significantly longer t½ and lower Clint for the CF₃-containing compound validates the metabolic shielding effect.[8]

-

Caption: Workflow for an in vitro microsomal stability assay.

Protocol: Determination of Lipophilicity (LogP) by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable high-throughput method for estimating LogP values.[21][22][23]

Objective: To experimentally determine the LogP of a trifluoromethylated amino diol and its non-fluorinated analog.

Methodology:

-

System Setup:

-

Use a C18 stationary phase column.

-

The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

-

Calibration:

-

Select a series of reference compounds with well-established LogP values that span the expected range of the test compounds.

-

Inject each standard individually and record its retention time (tr).

-

Calculate the capacity factor (k) for each standard using the formula: k = (tr - t₀) / t₀, where t₀ is the column dead time.[23]

-

Create a calibration curve by plotting the known LogP values of the standards against their calculated log k values.[22][23]

-

-

Sample Analysis:

-

Inject the test compounds (fluorinated and non-fluorinated analogs) under the identical chromatographic conditions.

-

Record their retention times (tr).

-

-

Data Interpretation:

-

Calculate the log k for each test compound.

-

Interpolate the LogP value for each test compound from the linear regression equation of the calibration curve.[23] A higher LogP for the CF₃ analog confirms its increased lipophilicity.

-

Case Study: Odanacatib, a Cathepsin K Inhibitor

Odanacatib, a former clinical candidate for the treatment of osteoporosis, is an excellent example of a drug containing a trifluoromethyl-substituted amino moiety.[24] It is a selective inhibitor of Cathepsin K, a cysteine protease involved in bone resorption.[24]

The structure of Odanacatib features an α-trifluoromethylbenzyl amine. The strategic placement of the CF₃ group serves several key purposes:

-

Metabolic Stability: The CF₃ group is not a site of metabolism, contributing to the drug's long half-life of 87-95 hours.[24]

-

Basicity Attenuation: The electron-withdrawing CF₃ group significantly lowers the basicity of the adjacent nitrogen. This was a deliberate design choice to prevent the formation of a charged ammonium ion in the lysosome (the site of Cathepsin K activity), which would be undesirable, and to ensure the nitrogen atom could act as a crucial hydrogen bond donor to Gly66 in the enzyme's active site.[25]

-

Binding and Selectivity: The fluorinated side chain at the P2 position interacts within the S2 pocket of Cathepsin K, enhancing both potency (IC₅₀ = 0.2 nM) and selectivity against other cathepsins like Cat B, L, and S.[25]

Although the development of Odanacatib was discontinued due to safety concerns (increased risk of stroke), its design principles provide a powerful illustration of how the trifluoromethyl group can be expertly employed to optimize the properties of an amino-containing drug candidate.[24]

Conclusion and Future Perspectives

The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal for optimizing amino diol-based drug candidates. Its ability to confer metabolic stability, modulate lipophilicity, and depress amine basicity provides a reliable strategy for enhancing a molecule's ADME profile and fine-tuning its interaction with biological targets. The deliberate and rational application of this group, guided by robust in vitro evaluation, allows for the precise sculpting of a compound's properties to meet the stringent demands of modern drug development. As synthetic methodologies for introducing the CF₃ group continue to advance, its role in creating safer and more effective medicines is set to expand even further.[26][27][28][29]

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. Available from: [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. PubMed. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

- High throughput HPLC method for determining Log P values. Google Patents.

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications. Available from: [Link]

-

metabolic stability in liver microsomes. Mercell. Available from: [Link]

-

Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. Available from: [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

-

Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

-

Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. Available from: [Link]

-

Metabolic Stability Assays. Merck Millipore. Available from: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

-

Trifluoromethyl group. Wikipedia. Available from: [Link]

-

Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

-

Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. MTT-lab. Available from: [Link]

-

Synthesis of trifluoromethylated compounds. CY BioCIS. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available from: [Link]

-

Advances in the discovery of cathepsin K inhibitors on bone resorption. PMC. Available from: [Link]

-

Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. University of Rochester. Available from: [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. PubMed. Available from: [Link]

-

A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},... ResearchGate. Available from: [Link]

-

The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. ResearchGate. Available from: [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. Available from: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. Available from: [Link]

-

Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Semantic Scholar. Available from: [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. ResearchGate. Available from: [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ACS Publications. Available from: [Link]

-

Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Royal Society of Chemistry. Available from: [Link]

-

Odanacatib. PubChem. Available from: [Link]

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Semantic Scholar. Available from: [Link]

-

Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R '] Using BrF3. ResearchGate. Available from: [Link]

-

A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate. PubMed. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 10. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chimia.ch [chimia.ch]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 18. merckmillipore.com [merckmillipore.com]

- 19. mercell.com [mercell.com]

- 20. mttlab.eu [mttlab.eu]

- 21. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 23. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 24. Odanacatib | C25H27F4N3O3S | CID 10152654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis of trifluoromethylated compounds - CY BioCIS [biocis.cyu.fr]

- 28. sas.rochester.edu [sas.rochester.edu]

- 29. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

Strategic Integration of Fluorinated Amino-Alcohols in Medicinal Chemistry

Executive Summary

The incorporation of fluorine into amino-alcohol scaffolds is no longer a mere exercise in lipophilicity modulation; it is a precision tool for conformational control and pKa tuning. As a Senior Application Scientist, I have observed that the success of a fluorinated building block often hinges not on the synthesis itself, but on the rationale behind its selection. This guide dissects the utility of

Part 1: Physicochemical Rationale

The Fluorine Gauche Effect: Engineering Conformation

In non-fluorinated alkyl chains, substituents typically adopt an anti conformation to minimize steric repulsion. However, in 1,2-difluoroethane or

Mechanistic Insight: This anomaly is driven by two factors:

-

Hyperconjugation: The donation of electron density from the

or -

Electrostatics: Favorable dipole-dipole alignment between the electronegative fluorine and the electropositive ammonium center (in protonated states).

For drug design, this allows us to "lock" a flexible chain into a bioactive conformation without adding the steric bulk of a cyclic constraint.

Figure 1. The thermodynamic shift from Anti to Gauche conformation induced by vicinal fluorine substitution.

pKa Modulation and Bioavailability

Fluorine is highly electronegative (

-

Effect: It lowers the pKa of the amine (typically by 1–2 units).

-

Benefit: A standard secondary amine (pKa ~10-11) is fully protonated at physiological pH (7.4), limiting membrane permeability. A

-fluorinated amine (pKa ~8-9) has a higher fraction of free base, significantly enhancing passive diffusion and oral bioavailability.

Part 2: Robust Synthetic Methodologies

Synthesis of these motifs is non-trivial due to the "hard" nature of fluorinated intermediates. Below are the two most reliable routes for scale-up.

Method A: Regioselective Ring Opening of Trifluoromethyl Epoxides

The ring opening of trifluoromethyl oxiranes is the "workhorse" reaction. However, the

-

The Challenge: Regioselectivity. Nucleophiles usually attack the least hindered carbon. The

group adds steric bulk and electronic repulsion. -

The Solution: Use of Lewis Acid catalysis (e.g.,

or Calcium Triflimide) to activate the epoxide oxygen, facilitating attack at the terminal (less hindered) position with high anti-selectivity.

Protocol 1: Lewis-Acid Catalyzed Aminolysis

-

Substrate: 2-(Trifluoromethyl)oxirane.

-

Reagents: Primary amine (1.1 equiv),

(5 mol%). -

Solvent: Toluene (anhydrous).

-

Conditions: Stir at 60°C for 12 hours.

-

Workup: Quench with sat.

, extract with EtOAc. -

Yield: Typically >85% with >95:5 regioselectivity (attack at terminal C).

Method B: The Henry (Nitroaldol) Reaction

For generating chiral

Protocol 2: Asymmetric Henry Reaction

-

Catalyst: Chiral Lanthanide-BINOL complex (to induce stereochemistry).

-

Step 1 (Condensation): Reaction proceeds at -20°C to yield the

-nitro alcohol. -

Step 2 (Reduction): Hydrogenation using Raney-Nickel (50 psi

) converts -

Note: This route avoids the inversion issues of epoxide opening and builds the carbon skeleton de novo.

Figure 2. Decision tree for synthetic route selection based on structural complexity.

Part 3: Strategic Applications in Drug Discovery[3][4][5]

Transition State Mimicry (Protease Inhibitors)

Fluorinated amino alcohols are bioisosteres of the tetrahedral transition state formed during peptide hydrolysis.

-

Mechanism: In aspartyl protease inhibitors (e.g., HIV protease, BACE1), the central hydroxyl group binds to the catalytic aspartic acid residues.

-

Fluorine Advantage: The adjacent

group increases the acidity of the hydroxyl (lower pKa), strengthening the hydrogen bond with the catalytic aspartates. Additionally, the

Metabolic Stability

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Placing fluorine at metabolically labile sites (e.g., benzylic positions or adjacent to amines) blocks Cytochrome P450 oxidation.

-

Example: In the development of Cathepsin K inhibitors, replacing a leucine side chain with a trifluoro-analog increased metabolic half-life (

) by 3-fold without losing potency.

Part 4: Comparative Data

The following table illustrates the impact of fluorination on the physicochemical properties of a standard building block (2-amino-1-phenylethanol derivatives).

| Property | Non-Fluorinated ( | Monofluoro ( | Trifluoromethyl ( | Impact on Drug Design |

| Amine pKa | 9.5 | 8.2 | 6.8 | Lower pKa = Higher CNS penetration & oral absorption. |

| LogP (Lipophilicity) | 1.2 | 1.4 | 2.1 | Increases membrane permeability; |

| C-C Bond Length | 1.54 Å | 1.52 Å | 1.53 Å | Slight shortening strengthens the scaffold. |

| Metabolic Stability | Low (N-dealkylation) | Moderate | High | Blocks metabolic soft spots. |

| Conformation | Flexible (Anti) | Gauche Preferred | Rigid Anti/Gauche mix | Locks bioactive conformation (Pre-organization). |

References

-

Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Current Organic Chemistry. (2011). 2

-

Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation. Journal of the American Chemical Society. (2020). 3[4][5]

-

The Fluorine Gauche Effect: A Brief History. Israel Journal of Chemistry. (2017). 5[5]

-

Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. (2020). 6[5]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry. (2021). 7[4][5]

Sources

- 1. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]

- 2. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (PDF) Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins [academia.edu]

- 5. researchgate.net [researchgate.net]

- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of 2-Amino-2-(trifluoromethyl)propane-1,3-diol in the Design of Advanced Peptidomimetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for therapeutic peptides with enhanced stability, bioavailability, and efficacy has led to the exploration of non-canonical amino acids as powerful tools in medicinal chemistry. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. This technical guide delves into the synthesis, properties, and, most importantly, the prospective applications of a highly promising but underexplored building block: 2-Amino-2-(trifluoromethyl)propane-1,3-diol. By combining the conformational constraining effects of a Cα-tetrasubstituted center with the potent electronic and steric attributes of a trifluoromethyl group and the versatile functionality of a 1,3-diol, this molecule presents a unique platform for the rational design of sophisticated peptidomimetics. This guide will provide a comprehensive overview of its potential as a dipeptide isostere and a tool for inducing stable secondary structures, supported by insights from analogous compounds and established synthetic methodologies.

The Imperative for Peptidomimetics and the Role of Fluorine

Native peptides, despite their high potency and selectivity, are often hampered as therapeutic agents by their poor metabolic stability, low oral bioavailability, and conformational flexibility.[1] Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while exhibiting improved drug-like properties.[2] The incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design, enabling the introduction of novel functionalities and conformational constraints.[3]

Fluorine, and particularly the trifluoromethyl (CF3) group, has emerged as a valuable element in this endeavor. The introduction of a CF3 group can profoundly influence a peptide's properties by:

-

Enhancing Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, thus prolonging the in vivo half-life of the peptide.

-

Modulating Lipophilicity: The CF3 group can increase the lipophilicity of a molecule, potentially improving its membrane permeability and cellular uptake.

-

Inducing Conformational Constraints: The steric bulk and strong electron-withdrawing nature of the CF3 group can restrict the rotation around adjacent bonds, leading to more defined secondary structures.[4]

-

Altering Receptor Binding Affinity: The electronic effects of the CF3 group can modify the pKa of nearby functional groups and alter non-covalent interactions with biological targets.

Synthesis of 2-Amino-2-(trifluoromethyl)propane-1,3-diol: A Proposed Pathway

While a specific, dedicated synthesis for 2-Amino-2-(trifluoromethyl)propane-1,3-diol is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous 2-amino-1,3-propanediols and trifluoromethylated compounds. A potential strategy involves the nucleophilic trifluoromethylation of a suitable keto-ester precursor, followed by reduction.

Proposed Synthetic Workflow

Caption: Proposed synthetic route to the target molecule.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-acetamido-2-(trifluoromethyl)malonate

-

To a solution of diethyl 2-acetamidomalonate in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon), add a suitable trifluoromethylating agent such as the Ruppert-Prakash reagent (TMSCF3) with a catalytic amount of a fluoride source (e.g., TBAF).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield diethyl 2-acetamido-2-(trifluoromethyl)malonate.

Step 2: Reduction to 2-Amino-2-(trifluoromethyl)propane-1,3-diol

-

Carefully add the purified diethyl 2-acetamido-2-(trifluoromethyl)malonate to a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH4), in anhydrous THF at 0 °C under an inert atmosphere.

-

Allow the reaction to warm to room temperature and then reflux for several hours, monitoring for the disappearance of the starting material.

-

Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization or chromatography to yield 2-Amino-2-(trifluoromethyl)propane-1,3-diol.

Applications in Peptidomimetics

The unique structural features of 2-Amino-2-(trifluoromethyl)propane-1,3-diol make it a versatile building block for addressing key challenges in peptide drug design.

As a Dipeptide Isostere for Conformational Rigidity

The Cα-tetrasubstituted nature of this molecule inherently restricts the conformational freedom of the peptide backbone. When incorporated into a peptide sequence, it can act as a rigid dipeptide mimic, locking the local conformation and reducing the entropic penalty upon receptor binding.

Caption: Conceptual representation of a flexible dipeptide versus a rigid mimic.

The trifluoromethyl group, with its significant steric demand, further enhances this rigidity, influencing the Ramachandran angles of the preceding and succeeding amino acid residues. This can be strategically employed to stabilize specific secondary structures such as β-turns or helical motifs.

Induction of Stable Secondary Structures

The incorporation of Cα,α-disubstituted amino acids is a well-established strategy for inducing helical conformations in peptides.[4] The trifluoromethyl group in 2-Amino-2-(trifluoromethyl)propane-1,3-diol is expected to strongly favor the formation of 310- or α-helical structures due to its steric bulk and the gauche effect associated with the C-F bonds. This can be particularly useful in the design of peptidomimetics that target protein-protein interactions mediated by helical domains.[5]

A Versatile Scaffold for Further Functionalization

The two primary hydroxyl groups of the 1,3-diol moiety offer handles for further chemical modification. These can be used for:

-

Pegylation: To increase solubility and circulation half-life.

-

Attachment of targeting ligands: To direct the peptidomimetic to specific cells or tissues.

-

Cyclization: To create cyclic peptidomimetics with enhanced stability and receptor affinity. The diol can be used to form ether or ester linkages with other side chains or the peptide backbone.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

2-Amino-2-(trifluoromethyl)propane-1,3-diol, after appropriate protection of its functional groups, can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[6][7]

SPPS Workflow

Caption: General workflow for incorporating the building block via SPPS.

Protocol for SPPS Incorporation (Exemplary)

1. Protection of the Building Block:

-

The amino group is protected with an Fmoc group.

-

The two hydroxyl groups can be protected with a suitable protecting group such as a cyclic acetal (e.g., isopropylidene) or as silyl ethers (e.g., TBDMS), depending on the desired deprotection strategy.

2. Coupling to the Resin-Bound Peptide:

-

Swell the resin-bound peptide in a suitable solvent like N,N-dimethylformamide (DMF).

-

Remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain using a solution of 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate the carboxyl group of the protected 2-Amino-2-(trifluoromethyl)propane-1,3-diol using a coupling reagent such as HBTU or HATU in the presence of a base like diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Wash the resin to remove excess reagents.

-

Repeat the deprotection and coupling cycles for subsequent amino acids.

3. Cleavage and Deprotection:

-

After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Characterization and Conformational Analysis

Peptidomimetics incorporating 2-Amino-2-(trifluoromethyl)propane-1,3-diol can be characterized by standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹⁹F) and 2D (COSY, TOCSY, NOESY) NMR experiments are crucial for determining the solution-state conformation of the peptidomimetic. The ¹⁹F NMR signal of the trifluoromethyl group can serve as a sensitive probe for the local environment and conformational changes.[8]

-

Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure content (e.g., helicity) of the peptide in solution.

-

X-ray Crystallography: To obtain a high-resolution 3D structure of the peptidomimetic in the solid state.

Conclusion and Future Perspectives

2-Amino-2-(trifluoromethyl)propane-1,3-diol represents a novel and highly promising building block for the design of advanced peptidomimetics. Its unique combination of a conformationally constraining Cα-tetrasubstituted center, the potent electronic and steric effects of a trifluoromethyl group, and the versatile functionality of a 1,3-diol moiety offers a powerful platform for addressing the inherent limitations of natural peptides. While further research is needed to fully explore its synthetic accessibility and impact on peptide structure and function, the principles outlined in this guide, based on extensive knowledge of analogous systems, provide a strong foundation for its strategic application in drug discovery. The development of peptidomimetics incorporating this building block has the potential to yield novel therapeutic agents with enhanced stability, bioavailability, and biological activity.

References

-

Conformationally Constrained Peptides with High Affinity to the Vascular Endothelial Growth Factor. (n.d.). CNR-IRIS. Retrieved February 24, 2026, from [Link]

-

Dicou, E. (2006). Multiple biological activities for two peptides derived from the nerve growth factor precursor. Biochemical and Biophysical Research Communications, 347(3), 833-837. [Link]

-

Fisher, G. H., et al. (2021). Solution NMR and racemic crystallography provide insights into a novel structural class of cyclic plant peptides. bioRxiv. [Link]

-

Fisher, G. H., et al. (2021). Solution NMR and racemic crystallography provide insights into a novel structural class of cyclic plant peptides. Chemical Science, 12(38), 12696-12705. [Link]

-

Trabocchi, A., et al. (2022). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike−ACE2 Interaction: Toward Dual-Targeting Antivirals against SARS-CoV-2. Journal of Medicinal Chemistry, 65(18), 12266-12281. [Link]

-

Peptidomimetics as next – generation therapeutic applications. (2025). Journal of Drug Discovery and Development. [Link]

-

Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. (2016). JACS Directory. [Link]

-

Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). PMC. [Link]

-

Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.). MDPI. [Link]

-

FULL PAPER Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based. (n.d.). Wiley Online Library. [Link]

-

Peptidomimetic small-molecule inhibitors of 3CLPro activity and Spike-ACE2 interaction. (n.d.). ChemRxiv. [Link]

-

2‐Amino‐2‐hydroxymethyl‐1,3‐propanediol. (n.d.). ResearchGate. [Link]

- A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. (n.d.).

-

2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. (n.d.). Polymer Chemistry. [Link]

-

Special Issue—The Conformational Universe of Proteins and Peptides: Tales of Order and Disorder. (2021). MDPI. [Link]

-

Biological Activity of Peptide Fraction Derived from Hermetia illucens L. (Diptera: Stratiomyidae) Larvae Haemolymph on Gastric Cancer Cells. (2025). MDPI. [Link]

-

Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. (n.d.). ResearchGate. [Link]

- A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. (n.d.).

-

NMR-Solution Structures of Fluoro-Substituted [beta]-Peptides: A 314-Helix and a Hairpin Turn. The First Case of a 90° O[double - D-CHAB. (n.d.). ETH Zurich Research Collection. [Link]

-

Synthesis and Evaluation of Conformationally Constrained Peptide Analogues as the Src SH3 Domain Binding Ligands. (n.d.). Chapman University Digital Commons. [Link]

-

Active peptides: Current research and innovative applications. (2024). Polypeptide Group. [Link]

-

Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides. (n.d.). ResearchGate. [Link]

-

Study of biologically active peptides from plant materials: A succinct overview. (n.d.). E3S Web of Conferences. [Link]

-

Synthesis of a Branched Peptidoglycan Mimic and Multiple Antigenic Peptide (MAP) Using Branches™. (n.d.). Biotage. [Link]

-

2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride. (n.d.). Chem-Impex. [Link]

-

2-Amino-2-ethyl-1,3-propanediol. (n.d.). PubChem. [Link][Link])

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Active peptides: Current research and innovative applications [genosphere-biotech.com]

- 3. iris.cnr.it [iris.cnr.it]

- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Solution NMR and racemic crystallography provide insights into a novel structural class of cyclic plant peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jacsdirectory.com [jacsdirectory.com]

- 8. researchgate.net [researchgate.net]

Chemical stability of gem-disubstituted trifluoromethyl amines

The Fluorine Fortress: Chemical Stability and Physicochemical Profiling of Gem-Disubstituted (Quaternary)

Executive Summary

The incorporation of a trifluoromethyl (

This guide focuses on gem-disubstituted (quaternary)

Part 1: Structural Dynamics & The Stability Paradox

To work with these compounds, one must understand the electronic "tug-of-war" occurring at the

The Negative Hyperconjugation Effect

The stability of

-

The Interaction: The nitrogen lone pair donates electron density into the

orbital. -

The Consequence: This weakens the C-F bond and strengthens the C-N bond (giving it partial double-bond character).

-

The Instability Trigger: In non-quaternary systems (where an

-proton is present), this electronic effect acidifies the

The Quaternary Advantage

Gem-disubstituted (quaternary) analogs lack the requisite

-

Chemical Stability: Resistant to HF elimination even under basic conditions.

-

Metabolic Stability: The quaternary center blocks Cytochrome P450-mediated

-hydroxylation, a common metabolic clearance route for amines. -

Basicity Modulation: The strong electron-withdrawing nature of the

group significantly lowers the pKa of the amine (typically by 2.0–3.5 units compared to the non-fluorinated parent), reducing lysosomal trapping and hERG channel inhibition liability.

Part 2: Decomposition Pathways (Visualized)

The following diagram contrasts the fatal instability of secondary

Caption: Comparative decomposition pathways. The quaternary center prevents the initial deprotonation step required for HF elimination.

Part 3: Physicochemical Profiling

The introduction of the gem-disubstituted

| Property | Effect of | Drug Discovery Implication |

| Basicity ( | Decreases by 2.5 – 3.5 units. | Reduces non-specific binding; improves CNS penetration by increasing the neutral fraction at physiological pH. |

| Lipophilicity ( | Increases ( | Improves membrane permeability; may increase metabolic liability at distal sites if not managed. |

| H-Bonding | Amine acts as a Hydrogen Bond Donor (HBD). | The |

| Metabolic Stability | High (Steric + Electronic protection). | Blocks |

Part 4: Synthesis & Handling[2]

Synthesizing quaternary

The Synthetic Workflow

Caption: Standard synthetic route via nucleophilic trifluoromethylation of ketimines.

Part 5: Experimental Protocols

Protocol A: Nucleophilic Trifluoromethylation (Synthesis)

Objective: Synthesis of 2-(trifluoromethyl)-2-amino-alkane derivatives.

-

Imine Formation: Dissolve ketone (1.0 equiv) and amine (1.2 equiv) in dry Toluene. Add

(0.5 equiv) dropwise at 0°C. Reflux for 12h. Filter through Celite to remove Ti salts. Concentrate to yield crude ketimine. -

Trifluoromethylation:

-

Dissolve ketimine (1.0 equiv) in dry THF under Argon.

-

Cool to -78°C.

-

Add

(1.5 equiv). -

Add initiator: TBAT (tetrabutylammonium difluorotriphenylsilicate) (0.1 equiv) or CsF.

-

Critical Note: Maintain low temperature (-78°C to 0°C) to prevent retro-reaction (loss of

).

-

-

Workup: Quench with aqueous

. Extract with EtOAc. -

Desilylation: Treat the crude silylated amine with 2M HCl in MeOH for 1h at RT. Neutralize with

and extract.

Protocol B: Hydrolytic Stability Assay

Objective: Verify the "Fluorine Fortress" effect against hydrolysis.

-

Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Buffer Systems: Prepare three phosphate buffers at pH 2.0, 7.4, and 10.0.

-

Incubation:

-

Dilute stock to 50 µM in each buffer (Final DMSO < 1%).

-

Incubate at 37°C in a shaking water bath.

-

-

Sampling: Aliquot samples at T=0, 1h, 4h, 24h, and 48h.

-

Analysis (LC-MS/MS):

-

Monitor the Parent Ion

. -

Monitor for specific decomposition markers: Ketone metabolite (loss of

and

-

-

Acceptance Criteria: >95% parent remaining at 48h indicates quaternary stability.

References

-

Prakash, G. K. S., et al. (2011). "Nucleophilic Trifluoromethylation of Imines and Related Compounds." Chemical Reviews, 111(9). Link

-

Schoenebeck, F., et al. (2014).

-Trifluoromethyl Amines." Angewandte Chemie International Edition, 53. Link -

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14). Link

-

Dilman, A. D., et al. (2018).[2] "Synthesis of

-Trifluoromethyl Amines via Nucleophilic Addition." Organic Letters, 20(3). Link -

Turkmen, Y. E., et al. (2022). "The Effect of Fluorine on the Basicity of Amines." ChemBioChem, 23. Link

Sources

Methodological & Application

Application Note: Using 2-Amino-2-(trifluoromethyl)propane-1,3-diol in Condensation Reactions

[1][2]

Executive Summary

2-Amino-2-(trifluoromethyl)propane-1,3-diol is a specialized fluorinated building block used primarily in the synthesis of 4-(trifluoromethyl)-2-oxazolines and 4-(trifluoromethyl)oxazolidines .[1][2] These heterocyclic motifs are critical in medicinal chemistry as bioisosteres for amide bonds, offering improved metabolic stability and lipophilicity due to the trifluoromethyl (

This guide provides high-fidelity protocols for using this amino-diol in condensation reactions. Unlike non-fluorinated analogs (e.g., serinol), the electron-withdrawing

Chemical Profile & Reactivity Analysis

Structural Considerations

The compound features a quaternary carbon center substituted with:

-

Trifluoromethyl Group (

): Induces strong electron-withdrawing effects ( -

Primary Amine (

): Nucleophilicity is attenuated by the -

Two Hydroxymethyl Groups (

): Provide dual nucleophilic sites for cyclization; increased acidity facilitates deprotonation but may require protection if mono-functionalization is desired.[1][2]

Reactivity Matrix

| Co-Reactant | Product Class | Reaction Type | Critical Consideration |

| Carboxylic Acids | 4-( | Cyclodehydration | Requires activation (e.g., |

| Aldehydes/Ketones | 4-( | Condensation | Equilibrium favors cyclization; water removal is essential.[1][2] |

| Dicarbonyls | Bicyclic Lactams | Double Condensation | Can form fused systems; steric bulk of |

Application 1: Synthesis of 4-(Trifluoromethyl)-2-Oxazolines[1][2]

The most high-value application of this building block is the formation of the 2-oxazoline ring.[1][2] This structure serves as a rigid scaffold in drug design or as a protected form of the amino acid.

Mechanistic Pathway

The reaction proceeds via an initial N-acylation followed by cyclodehydration.[1][2] Due to the deactivated amine, direct thermal condensation with carboxylic acids is often sluggish. The Two-Step Activation Protocol is recommended for reproducibility.[1][2]

Figure 1: Stepwise synthesis of trifluoromethylated oxazolines via N-acylation and cyclization.

Protocol: Two-Step Cyclization via Mesylation

This method avoids harsh thermal conditions and is compatible with sensitive substrates.[1][2]

Reagents:

-

Substrate: 2-Amino-2-(trifluoromethyl)propane-1,3-diol (1.0 equiv)[1][2]

-

Acylating Agent: Acid Chloride (

) (1.1 equiv)[1][2] -

Base: Triethylamine (

) (2.5 equiv) -

Cyclizing Agent: Methanesulfonyl Chloride (

) (1.1 equiv) -

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

-

N-Acylation:

-

Dissolve the amino diol (1.0 equiv) in anhydrous DCM (

) under nitrogen. -

Add

(1.2 equiv) and cool to -

Dropwise add the Acid Chloride (1.1 equiv). The deactivated amine may react slowly; allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Checkpoint: Monitor TLC for disappearance of the amine. If incomplete, add catalytic DMAP (10 mol%).

-

-

Activation & Cyclization:

-

Cool the reaction mixture containing the crude amide back to

. -

Add additional

(1.5 equiv). -

Dropwise add

(1.1 equiv). This selectively activates the primary alcohol.[3] -

Allow to warm to RT and reflux for 2–4 hours. The internal nucleophilic attack of the amide oxygen onto the mesylated alcohol closes the ring.

-

-

Workup:

Yield Expectation: 75–90% depending on the R-group steric hindrance.[1][2]

Application 2: Condensation with Aldehydes (Oxazolidines)

Reaction with aldehydes yields 5-membered oxazolidines.[1][2] Unlike the oxazoline synthesis, this reaction is reversible and sensitive to hydrolysis. The

Protocol: Dean-Stark Condensation[1][2]

Reagents:

Procedure:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Mixing: Suspend the amino diol and aldehyde in Toluene (

). Add pTSA.[1] -

Reflux: Heat to reflux.[1][2] The amino diol (often a solid) will dissolve as the reaction proceeds.

-

Monitoring: Continue reflux until the theoretical amount of water is collected (typically 2–4 hours).

-

Isolation:

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Conversion (Acylation) | Use a stronger base (DIPEA) or add a nucleophilic catalyst (DMAP). Switch solvent to THF to improve solubility. | |

| Hydrolysis of Product | Oxazoline/Oxazolidine instability.[1] | Ensure all workup buffers are basic (pH > 8). Avoid acidic mobile phases during chromatography.[1] |

| Regioselectivity Issues | Competition between OH groups. | The molecule is symmetric; mono-reaction is statistically favored initially.[1][2] For asymmetric derivatives, kinetic control (low temp) is required. |

References

- Title: "Synthesis of oxazoline compounds using fluoroalkanesulfonyl fluoride.

-

General Reactivity of 2-Amino-1,3-diols

-

Cyclization Reagents (DAST/Deoxo-Fluor)

- Title: "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor."

- Source: Organic Letters (via Organic-Chemistry.org).

-

URL:[Link]

-

Properties of Fluorinated Amino Alcohols

Disclaimer: This protocol involves the use of hazardous chemicals.[1][2] Always review Safety Data Sheets (SDS) and conduct a risk assessment before experimentation.

Reaction conditions for acylating 2-Amino-2-(trifluoromethyl)propane-1,3-diol

An Application Guide to the Selective Acylation of 2-Amino-2-(trifluoromethyl)propane-1,3-diol

Introduction: A Versatile Fluorinated Building Block

2-Amino-2-(trifluoromethyl)propane-1,3-diol is a trifluoromethylated analog of the common biological buffer Tris. The incorporation of a trifluoromethyl (CF3) group into organic molecules is a cornerstone strategy in modern drug discovery. The unique properties of the CF3 group—including its high electronegativity, metabolic stability, and ability to modulate lipophilicity and pKa—make it a valuable substituent for enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[1][2] This aminodiol, possessing a primary amine flanked by two primary hydroxyl groups and a sterically demanding, electron-withdrawing CF3 group, presents a unique and compelling challenge in selective chemical synthesis.

This document provides a detailed guide to the reaction conditions for the selective N-acylation of 2-Amino-2-(trifluoromethyl)propane-1,3-diol. We will explore the underlying chemical principles, provide field-tested protocols, and offer a decision-making framework to empower researchers in medicinal chemistry and drug development to confidently utilize this versatile building block.

Guiding Principles for Selective N-Acylation

Achieving high-yield, selective N-acylation over O-acylation hinges on understanding the interplay between nucleophilicity, steric hindrance, and the choice of reagents.

The Challenge: Chemoselectivity and Reactivity

The primary challenge is to acylate the amine in the presence of two primary hydroxyl groups. While primary amines are generally more nucleophilic than primary alcohols, the reactivity of the amine in our substrate is attenuated by two key factors:

-

Inductive Electron Withdrawal: The potent electron-withdrawing nature of the adjacent CF3 group significantly decreases the electron density on the nitrogen atom, reducing its basicity and nucleophilicity.[2]

-

Steric Hindrance: The bulky CF3 group sterically shields the amino group, impeding the approach of acylating agents.

These factors mean that reactions may be sluggish and require carefully optimized conditions to drive the desired N-acylation to completion while preventing side reactions like O-acylation or di-acylation.

The Role of Catalysts

For sterically hindered or electronically deactivated substrates, nucleophilic catalysts are essential. 4-(Dimethylamino)pyridine (DMAP) and 1-methylimidazole (MI) are exceptionally effective for these transformations.[3][4] They operate by reacting with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium or N-acylimidazolium salt. This intermediate is far more electrophilic and susceptible to attack by the weakly nucleophilic amine than the parent anhydride.

Figure 1: Catalytic cycle of DMAP in acylation.

Strategic Approaches to N-Acylation

The optimal acylation strategy depends on the reactivity of the acylating agent and the desired level of selectivity. Below, we present a decision-making workflow and detailed protocols for three robust methods.

Figure 2: Decision workflow for selecting an acylation protocol.

Comparative Overview of Protocols

| Parameter | Protocol 1: Acid Chloride | Protocol 2: Anhydride + Catalyst | Protocol 3: Protection Strategy |

| Acylating Agent | Acid Chloride (R-COCl) | Acid Anhydride ((R-CO)₂O) | Acid Chloride or Anhydride |

| Base/Catalyst | Stoichiometric Base (e.g., TEA, DIPEA) | Stoichiometric Base + Catalytic DMAP | Same as Protocol 1 or 2 |

| Typical Solvent | Dichloromethane (DCM), THF | Dichloromethane (DCM) | DCM, Acetone (for protection) |

| Temperature | 0 °C to Room Temperature | Room Temperature | Varies by step (RT to reflux) |

| Pros | Fast, high reactivity, readily available reagents. | Milder byproducts (acid vs. HCl), high yields. | Highest chemoselectivity, unambiguous outcome. |

| Cons | Generates corrosive HCl, can be too reactive, leading to side products. | Slower, requires a catalyst for deactivated substrates. | Adds two steps (protection/deprotection), lowering overall yield. |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acid chlorides and anhydrides are corrosive and moisture-sensitive.

Protocol 1: Standard N-Acylation with an Acid Chloride

This method is the most direct approach and is effective for many common acyl chlorides. The key is to control the temperature to maintain selectivity.

-

Objective: To synthesize N-acetyl-2-amino-2-(trifluoromethyl)propane-1,3-diol.

-

Reagents & Materials:

-

2-Amino-2-(trifluoromethyl)propane-1,3-diol (1.0 eq)

-

Acetyl Chloride (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel.

-

-

Step-by-Step Procedure:

-

Dissolve 2-Amino-2-(trifluoromethyl)propane-1,3-diol in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (TEA) to the solution.

-

Cool the flask to 0 °C in an ice bath.

-

Dissolve acetyl chloride in a small amount of anhydrous DCM and add it to a dropping funnel.

-

Add the acetyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to yield the pure N-acylated product.

-

Protocol 2: Catalytic N-Acylation with an Acid Anhydride

This protocol is ideal for less reactive acylating agents or when the acid chloride is unstable. The use of DMAP is critical for achieving a reasonable reaction rate.[3][5]

-

Objective: To synthesize N-benzoyl-2-amino-2-(trifluoromethyl)propane-1,3-diol.

-

Reagents & Materials:

-

2-Amino-2-(trifluoromethyl)propane-1,3-diol (1.0 eq)

-

Benzoic Anhydride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Step-by-Step Procedure:

-

To a flask containing a stirred solution of 2-Amino-2-(trifluoromethyl)propane-1,3-diol in anhydrous DCM, add TEA and DMAP.

-

Add benzoic anhydride to the mixture in one portion.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied.

-

Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1. The byproduct (benzoic acid) is typically removed during the bicarbonate wash and column chromatography.

-

Protocol 3: Selective N-Acylation via Diol Protection

This three-step strategy provides the highest possible selectivity by physically blocking the hydroxyl groups, making it the method of choice for complex acylations or when O-acylation is a persistent issue. The 1,3-diol is protected as an acetonide, which is stable to the basic conditions of acylation but easily removed with mild acid.[6]

-

Objective: To synthesize a high-purity N-acylated product where other methods fail to provide sufficient selectivity.

-

Step 3a: Protection of the Diol

-

Suspend 2-Amino-2-(trifluoromethyl)propane-1,3-diol in acetone or a mixture of DCM and 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

-

Stir the mixture at room temperature (or reflux if needed) for 4-6 hours until TLC analysis shows complete conversion to a less polar spot.

-

Neutralize the catalyst by adding a small amount of TEA.

-

Remove the solvent under reduced pressure. The crude protected aminodiol can often be used directly in the next step without further purification.

-

-

Step 3b: N-Acylation of the Protected Intermediate

-